molecular formula C20H17F6N5O B11694966 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N',N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N',N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11694966
M. Wt: 457.4 g/mol
InChI Key: BANZLMRDLPFBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated 1,3,5-triazine derivative featuring a hexafluoropropan-2-yloxy group at the 6-position and dimethyl/diphenyl substituents on the amine groups. Its structural uniqueness positions it for applications in agrochemicals, materials science, or pharmaceuticals, though specific uses require further study.

Properties

Molecular Formula

C20H17F6N5O

Molecular Weight

457.4 g/mol

IUPAC Name

6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-4-N,4-N-dimethyl-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H17F6N5O/c1-30(2)16-27-17(29-18(28-16)32-15(19(21,22)23)20(24,25)26)31(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3

InChI Key

BANZLMRDLPFBIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions. The introduction of the hexafluoropropan-2-yl group is achieved through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hexafluoropropan-2-yl moiety. The dimethyl and diphenyl groups are introduced through alkylation and arylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The hexafluoropropan-2-yl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The triazine core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triazines

Substituent-Driven Physical-Chemical Properties

Compound Name Substituents (6-position) Key Groups on Amines Log P (Predicted) Stability Notes
Target Compound Hexafluoropropan-2-yloxy N,N-dimethyl; N',N'-diphenyl ~4.2* High thermal/oxidative stability due to CF₃ groups
6-Chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine (Atrazine) Chloro N-ethyl; N'-isopropyl 2.6 Moderate persistence; hydrolyzes under acidic conditions
6-Chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine (Simazine) Chloro N,N'-diethyl 2.1 Similar to atrazine; slower degradation
6-Methyl-1,3,5-triazine-2,4-diamine derivatives (14-MTR-14) Methyl Quaternary ammonium surfactants ~5.8 High surfactant activity; thermal stability up to 250°C
6-(3-Chloro-2-fluorophenyl)-1,3,5-triazine-2,4-diamine (Compound 11u) 3-Chloro-2-fluorophenyl Dichlorophenoxypropyl chain ~3.9 Moderate solubility in polar solvents; antimicrobial activity

*Predicted using fragment-based methods due to lack of experimental data.

Key Observations:
  • Fluorinated vs. Chlorinated Groups : The target compound’s HFIP group increases lipophilicity (higher log P) compared to chloro-substituted herbicides like atrazine and simazine. This may enhance membrane permeability but reduce aqueous solubility .
  • Stability : Fluorinated triazines exhibit greater resistance to hydrolysis and UV degradation than chlorinated analogs, as seen in the HFIP group’s strong C-F bonds .
Antimicrobial and Agrochemical Potential
  • Target Compound: No direct activity data available, but structural analogs like Compound 11u () show antimicrobial efficacy (MIC ~5 µg/mL against Gram-positive bacteria) due to halogenated aryl groups and flexible alkyl chains . The HFIP group may enhance bioavailability or target binding.
  • Atrazine/Simazine: Broad-spectrum herbicides inhibiting photosynthesis in plants. Their chloro groups and alkylamino substituents enable binding to the D1 protein in chloroplasts .
  • Triazine Surfactants (14-MTR-14) : Exhibit antiwear and anticorrosive properties in lubricants, attributed to strong adsorption on metal surfaces via polar triazine and ammonium groups .
Spectroscopic and Analytical Behavior
  • Adsorption Geometry : Simazine and atrazine show substrate-dependent SERS profiles; adsorption via triazine ring N3 on Au vs. N5 on Ag alters detection sensitivity . The HFIP group in the target compound may similarly influence binding orientation in spectroscopic assays.

Biological Activity

The compound 6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N',N'-diphenyl-1,3,5-triazine-2,4-diamine is a derivative of triazine characterized by the presence of a hexafluoropropanol group and dimethyl and diphenyl substituents. This unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings.

PropertyValue
Molecular FormulaC16H17F6N5O
Molar Mass409.34 g/mol
CAS Number325989-79-5
IUPAC Name6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-dimethyl-N',N'-diphenyl-1,3,5-triazine-2,4-diamine

The biological activity of triazine derivatives is often linked to their ability to interact with specific molecular targets. The fluorinated groups can enhance lipophilicity and improve binding affinity to biological receptors or enzymes. The presence of the triazine ring may facilitate interaction with various cellular pathways by acting as a competitive inhibitor or modulator.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds structurally related to triazines have shown cytotoxic effects against various cancer cell lines (e.g., A549 lung adenocarcinoma) with IC50 values ranging from low micromolar to sub-micromolar concentrations . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Research has shown that certain triazine derivatives possess neuroprotective properties:

  • Inhibition of Acetylcholinesterase (AChE) : Some studies report that triazine derivatives can inhibit AChE activity, which is crucial for managing neurodegenerative diseases such as Alzheimer's. The IC50 values for similar compounds have been reported in the range of 38.98 µM for effective inhibition .

Antimicrobial Activity

Triazines are also being explored for their antimicrobial properties:

  • Bacterial Inhibition : Compounds similar to the one have demonstrated inhibitory effects against various bacterial strains. For example, derivatives showed significant activity against Gram-positive and Gram-negative bacteria in vitro.

Case Study 1: Anticancer Activity in A549 Cells

In a controlled experiment involving A549 cells treated with the compound at varying concentrations (0.1 µM to 10 µM), a dose-dependent decrease in cell viability was observed. The study concluded that the compound could induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects on Neuroblastoma Cells

Another study investigated the neuroprotective effects of similar triazine compounds on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage markers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.